(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
Overview
Description
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride: is a boronic acid derivative that has gained significant attention in the field of organic chemistry
Mechanism of Action
Mode of Action
This property allows them to act as versatile intermediates in the synthesis of various bioactive compounds .
Biochemical Pathways
For instance, they can inhibit enzymes such as serine proteases and can also influence signal transduction pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH of the environment can affect the formation and stability of boronate complexes. Additionally, the presence of diols in the environment can influence the compound’s ability to interact with its targets.
Biochemical Analysis
Biochemical Properties
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the coordination of the boron atom with nucleophilic sites on enzymes and proteins, enhancing the efficiency of the reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the boron-containing dioxaborolane ring to specific biomolecules . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, leading to the upregulation or downregulation of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions . Studies have shown that prolonged exposure to light and air can lead to the degradation of the compound, reducing its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be relatively safe and effective in modulating biochemical pathways . At higher doses, toxic or adverse effects have been reported, including organ damage and disruptions in normal physiological functions. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity . This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, affecting cellular energy production and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride typically involves the following steps:
Borylation Reaction: The initial step involves the borylation of a suitable aromatic precursor using a boron-containing reagent such as bis(pinacolato)diboron. This reaction is often catalyzed by palladium or copper catalysts under mild conditions.
Amination Reaction: The borylated intermediate is then subjected to an amination reaction, where an amine group is introduced. This step may involve the use of reagents like ammonia or primary amines in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, where functional groups on the aromatic ring can be replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and microbial infections.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness:
- Structural Features: The presence of both the dioxaborolane ring and the amine group in (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride provides unique reactivity and versatility in chemical reactions.
- Applications: While similar compounds are used in organic synthesis and catalysis, the specific combination of functional groups in this compound allows for a broader range of applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15;/h5-8H,9,15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZYJHQGJDCCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586009 | |
Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-65-9 | |
Record name | Benzenemethanamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380430-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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